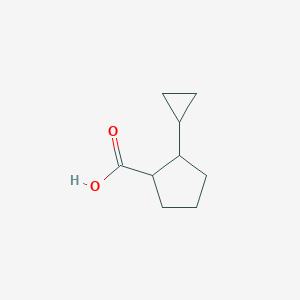
rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans: is a chiral compound with a unique structure that includes both cyclopropyl and cyclopentane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans can be achieved through several methods:
Alkylation of Cyclopentane Derivatives: One common method involves the alkylation of cyclopentane derivatives with cyclopropyl halides under basic conditions.
Cyclopropanation Reactions: Another approach is the cyclopropanation of cyclopentane derivatives using diazo compounds or carbenes.
Intramolecular Cyclization: This method involves the intramolecular cyclization of suitable precursors to form the cyclopropyl and cyclopentane rings simultaneously.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly those with cyclopropyl and cyclopentane motifs.
Chiral Catalysts: It can be employed in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical agents.
Biochemical Studies: It is used in studies related to enzyme interactions and metabolic pathways involving cyclopropyl and cyclopentane derivatives.
Industry:
Material Science: The compound finds applications in the development of new materials with specific mechanical and chemical properties.
Agrochemicals: It is explored for use in the synthesis of agrochemicals with enhanced efficacy and stability.
Wirkmechanismus
The mechanism by which rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopropyl and cyclopentane rings can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2S)-2-cyclopropylcyclopropane-1-carboxylic acid, trans
- rac-(1R,2S)-2-phenylcyclopropylacetic acid, trans
- rac-(1R,2S)-2-ethylcyclopropylacetic acid, trans
Uniqueness: rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans is unique due to the presence of both cyclopropyl and cyclopentane rings, which confer distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of ring strain and conformational dynamics in chemical and biological systems.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-cyclopropylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11) |
InChI-Schlüssel |
ROAPAKHSMGTKOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)C(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate](/img/structure/B15127284.png)
![2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B15127290.png)
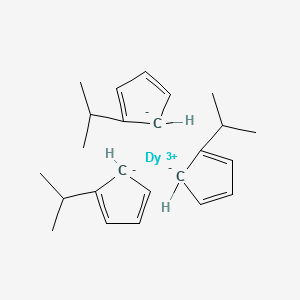
![5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15127297.png)
![2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B15127300.png)
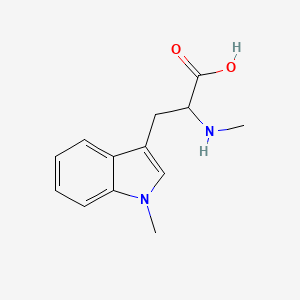
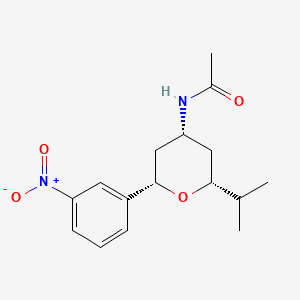
![2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B15127327.png)
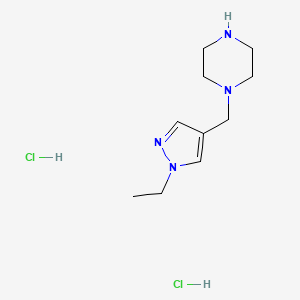
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
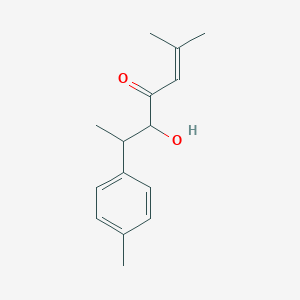
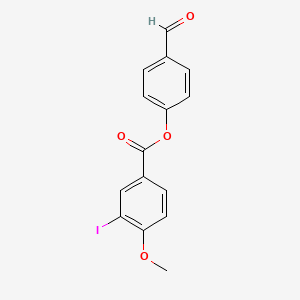
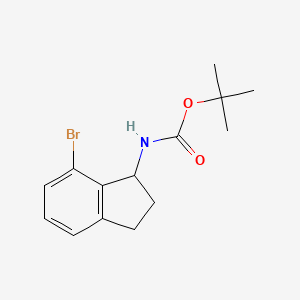
![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)
